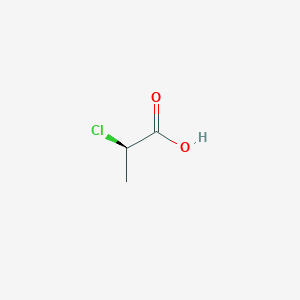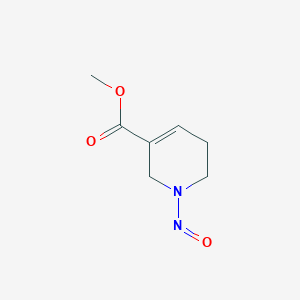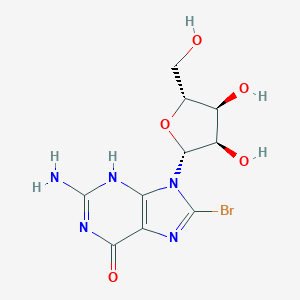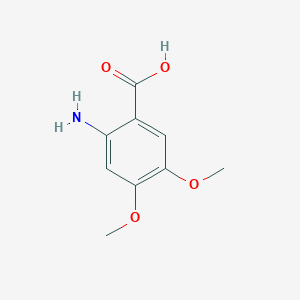
(R)-(+)-2-氯丙酸
描述
科学研究应用
替莫西罗limus 具有广泛的科学研究应用:
化学: 它被用作研究 mTOR 抑制及其对细胞过程的影响的模型化合物。
生物学: 研究人员使用替莫西罗limus 来研究 mTOR 在细胞生长、增殖和存活中的作用。
医学: 替莫西罗limus 用于临床研究中,以评估其治疗各种癌症(包括肾细胞癌和套细胞淋巴瘤)的疗效和安全性.
工业: 该化合物用于开发新的治疗剂和药物递送系统.
准备方法
合成路线和反应条件
替莫西罗limus 由西罗limus 合成,西罗limus 是一种大环内酯类化合物。合成过程包括用 2,2-二甲基丙酸酯化西罗limus。 反应通常在无水条件下,在如二环己基碳二亚胺 (DCC) 等偶联剂和如 4-二甲氨基吡啶 (DMAP) 等催化剂存在下进行 .
工业生产方法
在工业环境中,替莫西罗limus 通过多步合成过程生产,以确保高纯度和高产率。 该过程涉及对反应条件(包括温度、pH 值和溶剂选择)的仔细控制,以优化酯化反应和随后的纯化步骤 .
化学反应分析
反应类型
替莫西罗limus 经历了几种类型的化学反应,包括:
氧化: 替莫西罗limus 可以被氧化形成各种代谢产物。
还原: 还原反应可以修饰替莫西罗limus 分子上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
作用机制
替莫西罗limus 通过与一种称为 FKBP-12 的细胞内蛋白结合而发挥作用。 这种蛋白质-药物复合物抑制 mTOR 的活性,而 mTOR 控制着细胞分裂和生长 . 通过抑制 mTOR,替莫西罗limus 诱导 G1 期细胞周期停滞,并减少血管内皮生长因子 (VEGF) 的合成,从而抑制肿瘤血管生成 .
相似化合物的比较
类似化合物
西罗limus: 替莫西罗limus 的母体化合物,也是一种 mTOR 抑制剂。
依维莫司: 西罗limus 的另一种衍生物,具有类似的 mTOR 抑制活性。
瑞达福莫司: 一种非前体药物 mTOR 抑制剂,在癌症治疗中具有类似的应用.
独特性
替莫西罗limus 的独特之处在于它与 2,2-二甲基丙酸的特定酯化反应,与西罗limus 相比,这增强了其溶解性和药代动力学特性 . 此外,替莫西罗limus 在晚期肾细胞癌和套细胞淋巴瘤的临床试验中已显示出显著的疗效,使其成为一种有价值的治疗药物 .
属性
IUPAC Name |
(2R)-2-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWAYYRQGQZKCR-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Record name | CHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | CHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28554-00-9, 7474-05-7 | |
| Record name | CHLOROPROPIONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Chloropropionic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-chloropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of (R)-(+)-2-Chloropropionic acid in organic synthesis?
A1: (R)-(+)-2-Chloropropionic acid serves as a valuable chiral building block in organic synthesis. For instance, it plays a crucial role in synthesizing SK&F 93505 [], a key intermediate for preparing cardiotonic agents. Additionally, it acts as a starting material for creating XaaΨ[CH(2)O]Ala/Gly pseudodipeptides, which are important in peptide drug design [].
Q2: How is the enantiomeric separation of 2-chloropropionic acid achieved?
A2: Several methods have been explored for the resolution of (R)-(+)-2-Chloropropionic acid from its racemic mixture. One approach involves using optically active α-naphthylethylamine as a resolving agent []. Another method utilizes the enzymatic selectivity of porcine pancreatic lipase to selectively hydrolyze the (S)-enantiomer of 2-chloropropionic acid esters, leaving the (R)-enantiomer largely untouched [, ].
Q3: Can you explain the concept of bichiral ester hydrolysis in the context of (R)-(+)-2-Chloropropionic acid?
A3: Research has shown that using (R)-2-chloropropionic acid to create an ester with a racemic alcohol, followed by hydrolysis catalyzed by Candida cylindracea lipase, leads to enhanced enantiomeric resolution of the alcohol compared to using the (S)-enantiomer of the acid []. This highlights how chirality in both the acid and alcohol portions of the ester can influence the enzyme's selectivity and amplify enantiomeric resolution.
Q4: What spectroscopic techniques are used to characterize (R)-(+)-2-Chloropropionic acid?
A4: Vibrational circular dichroism (VCD) spectroscopy is a powerful tool for analyzing the structure of (R)-(+)-2-Chloropropionic acid []. This technique is particularly sensitive to the absolute configuration of chiral molecules and can differentiate between the (R)- and (S)-enantiomers. Studies have used VCD to analyze the monomeric, dimeric, and complexed forms of 2-chloropropionic acid, revealing how hydrogen bonding influences its spectral features.
Q5: Have there been studies on the environmental impact of 2-chloropropionic acid?
A5: While the provided research focuses on chemical synthesis and characterization, one study investigates bacteria capable of degrading 2-haloacids, including 2-chloropropionic acid, isolated from the marine sponge Hymeniacidon perlevis []. This suggests potential bioremediation strategies for this class of compounds and highlights the importance of understanding their environmental fate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)





![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)


